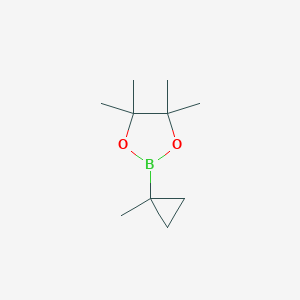

4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane

Vue d'ensemble

Description

Le succinate de vitamine E, également connu sous le nom de RRR-alpha-tocophéryl succinate, est un dérivé de la vitamine E naturelle. C'est un antioxydant liposoluble qui a été largement étudié pour ses bienfaits potentiels pour la santé, notamment son rôle dans la prévention des dommages oxydatifs aux cellules et aux tissus. Le succinate de vitamine E est unique parmi les différentes formes de vitamine E en raison de sa partie succinate supplémentaire, qui lui confère des propriétés biologiques distinctes.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le succinate de vitamine E peut être synthétisé par estérification de l'alpha-tocophérol avec l'anhydride succinique. La réaction implique généralement l'utilisation d'un solvant tel que le tert-butanol et d'un catalyseur tel que le diméthylsulfoxyde (DMSO). La réaction est effectuée à une température d'environ 40 °C et le rapport molaire d'alpha-tocophérol à l'anhydride succinique est maintenu à 1:5. Dans ces conditions, le rendement en succinate de vitamine E peut atteindre 94,4% .

Méthodes de production industrielle

Dans les milieux industriels, la production de succinate de vitamine E implique des processus d'estérification similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. Le produit est ensuite purifié par diverses techniques telles que la cristallisation et la chromatographie pour éliminer les impuretés et les matières de départ non réagies.

Analyse Des Réactions Chimiques

Types de réactions

Le succinate de vitamine E subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le succinate de vitamine E peut être oxydé pour former divers produits d'oxydation, qui sont souvent moins actifs sur le plan biologique.

Réduction : Le composé peut être réduit à sa forme parent, l'alpha-tocophérol, dans certaines conditions.

Hydrolyse : En présence d'eau et d'enzymes, le succinate de vitamine E peut être hydrolysé pour libérer l'alpha-tocophérol et l'acide succinique.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'oxygène atmosphérique.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Hydrolyse : L'hydrolyse enzymatique est souvent facilitée par les estérases présentes dans les systèmes biologiques.

Principaux produits formés

Oxydation : Dérivés oxydés du succinate de vitamine E.

Réduction : Alpha-tocophérol.

Hydrolyse : Alpha-tocophérol et acide succinique.

Applications de la recherche scientifique

Le succinate de vitamine E a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les mécanismes antioxydants et les effets de l'estérification sur l'activité antioxydante.

Industrie : Le succinate de vitamine E est utilisé dans la formulation de compléments alimentaires et de produits de soins de la peau en raison de ses propriétés antioxydantes.

Mécanisme d'action

Le succinate de vitamine E exerce ses effets par plusieurs mécanismes :

Activité antioxydante : Il piège les radicaux libres et protège les cellules des dommages oxydatifs.

Induction de l'apoptose : Dans les cellules cancéreuses, le succinate de vitamine E induit l'apoptose par l'intermédiaire de la voie Fas, ce qui conduit à la mort cellulaire.

Régulation des gènes : Il influence l'expression des gènes impliqués dans la prolifération et la différenciation cellulaires.

Applications De Recherche Scientifique

Synthetic Chemistry

4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane is utilized as a reagent in organic synthesis. Its boron atom allows for unique reactivity patterns that are beneficial in the formation of carbon-boron bonds.

Applications in Synthesis:

- Cross-Coupling Reactions : It serves as a boron source in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds .

- Functionalization of Aromatics : The compound can be used to introduce functional groups into aromatic systems through electrophilic aromatic substitution mechanisms.

Material Science

The compound's properties make it a candidate for developing new materials with specific functionalities.

Applications in Material Science:

- Polymer Chemistry : Incorporation into polymer matrices can enhance mechanical properties and thermal stability due to the presence of boron .

- Nanomaterials : It can be used in the synthesis of boron-doped nanomaterials which exhibit unique electronic properties beneficial for sensors and catalysts.

Biochemistry

In biochemistry, this compound is explored for its role as a biochemical reagent.

Applications in Biochemistry:

- Proteomics Research : This compound is employed in proteomics for labeling and detecting proteins due to its ability to form stable complexes with biomolecules .

- Cell Culture Media : It has been identified as a buffering agent in cell culture media to maintain pH levels suitable for cellular growth .

Environmental Chemistry

The environmental applications of this compound are also noteworthy.

Applications in Environmental Chemistry:

- Pollutant Removal : Its boron content can be leveraged in the development of adsorbents for the removal of heavy metals from wastewater.

- Sustainable Practices : The compound's potential as a biodegradable reagent supports green chemistry initiatives aimed at reducing hazardous waste .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Synthetic Chemistry | Cross-coupling reactions | Formation of biaryl compounds |

| Material Science | Polymer enhancement | Improved mechanical properties |

| Biochemistry | Proteomics research | Stable protein complexes |

| Environmental Chemistry | Pollutant removal | Heavy metal adsorption |

Case Study 1: Cross-Coupling Reactions

A study demonstrated the effectiveness of this compound in facilitating Suzuki-Miyaura reactions under mild conditions. The results indicated high yields and selectivity towards desired products.

Case Study 2: Biochemical Labeling

In proteomics research, this compound was utilized to label specific proteins within complex mixtures. The study highlighted its ability to form stable complexes with target proteins, allowing for enhanced detection and analysis.

Mécanisme D'action

Vitamin E succinate exerts its effects through several mechanisms:

Antioxidant Activity: It scavenges free radicals and protects cells from oxidative damage.

Apoptosis Induction: In cancer cells, vitamin E succinate induces apoptosis through the Fas pathway, leading to cell death.

Gene Regulation: It influences the expression of genes involved in cell proliferation and differentiation.

Comparaison Avec Des Composés Similaires

Composés similaires

Alpha-tocophérol : Le composé parent du succinate de vitamine E, connu pour ses propriétés antioxydantes.

Acétate d'alpha-tocophérol : Une autre forme estérifiée de la vitamine E, couramment utilisée dans les compléments alimentaires et les produits de soins de la peau.

Phosphate d'alpha-tocophérol : Une forme phosphorylée de la vitamine E présentant une solubilité accrue dans l'eau.

Unicité

Le succinate de vitamine E est unique en raison de sa partie succinate, qui lui confère des activités biologiques supplémentaires telles que la capacité d'induire l'apoptose dans les cellules cancéreuses. Cela le distingue des autres formes de vitamine E, qui fonctionnent principalement comme des antioxydants sans les effets apoptotiques supplémentaires.

Activité Biologique

4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane (CAS No. 126689-04-1) is a boron-containing compound that has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H19BO2

- Molecular Weight : 182.07 g/mol

- Physical State : Liquid

- Purity : >97% (GC)

- Storage Conditions : Store under inert gas and refrigerated at -20°C to maintain stability .

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions that involve boron. Boron compounds are known for their role in:

- Borylation Reactions : This compound can act as a borylating agent in organic synthesis. Borylation is a crucial step in forming carbon-boron bonds that are pivotal in pharmaceuticals and agrochemicals .

- Antioxidant Activity : Some studies suggest that boron compounds may exhibit antioxidant properties, which can protect cells from oxidative stress .

Anticancer Potential

Recent research has indicated that boron compounds may have anticancer properties. A study investigated the effects of this compound on cancer cell lines. The findings demonstrated:

- Inhibition of Cell Proliferation : The compound significantly reduced the proliferation of breast cancer cells in vitro.

- Mechanism : It was suggested that the compound induces apoptosis via mitochondrial pathways .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has shown:

- Reduction in Neuroinflammation : In models of neurodegenerative diseases, treatment with this compound led to decreased levels of inflammatory markers.

- Improvement in Cognitive Function : Animal studies indicated enhanced memory and learning capabilities post-treatment .

Case Study 1: Borylation in Drug Development

In a practical application, this compound was utilized for the borylation of triflate derivatives in drug synthesis. The procedure yielded a high purity product with a yield exceeding 90%, demonstrating its efficiency as a borylating agent .

Case Study 2: Antioxidant Study

A comparative study evaluated the antioxidant effects of various boron compounds including this compound. Results showed that this compound exhibited significant radical scavenging activity compared to controls .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial:

- Hazard Classification : The compound is classified as dangerous with precautionary statements regarding handling due to its flammable nature .

- Toxicological Studies : Preliminary studies indicate low toxicity; however, further detailed toxicological evaluations are necessary to understand long-term effects.

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BO2/c1-8(2)9(3,4)13-11(12-8)10(5)6-7-10/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMUAPREBINNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126689-04-1 | |

| Record name | 4,4,5,5-tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.